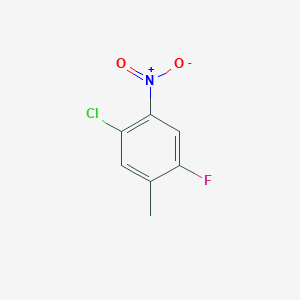

1-Chloro-4-fluoro-5-methyl-2-nitrobenzene

Description

Significance of Halogenated and Methylated Nitrobenzene (B124822) Derivatives in Advanced Organic Synthesis Research

Halogenated and methylated nitrobenzene derivatives are of considerable importance as versatile intermediates in the synthesis of a wide array of commercially significant products. nih.gov Chlorinated nitroaromatic compounds, for instance, are crucial starting materials for producing various industrial chemicals. mdpi.com These compounds serve as precursors for agrochemicals, pigments, and dyes. nbinnochem.com Specifically, derivatives like 1-chloro-4-nitrobenzene (B41953) are used in the manufacturing of azo and sulfur dyes, as well as pharmaceuticals and pesticides. nih.govmdpi.com

The selective catalytic reduction of halogenated nitroaromatic compounds is a widely utilized method for synthesizing halogenated anilines, which are themselves vital intermediates for pesticides, herbicides, and drugs. The presence of both a halogen and a nitro group on the benzene (B151609) ring allows for a range of chemical transformations, making these compounds highly valuable in the construction of complex molecular architectures. The study of such derivatives is essential for developing new synthetic methodologies and for the production of novel materials and biologically active compounds.

Rationale for Academic Investigation of 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene and its Analogues

The academic interest in this compound, with CAS Number 1352457-29-4, stems from its potential as a key intermediate in the synthesis of complex organic molecules. nbinnochem.com Its structure, featuring chloro, fluoro, methyl, and nitro substituents, offers multiple reaction sites and predictable electronic properties, making it a valuable tool for organic chemists. This compound and its analogues are particularly noted for their application in the pharmaceutical industry, especially in the synthesis of drugs that incorporate fluorine, a common element in modern medicinal chemistry known for enhancing metabolic stability and binding affinity. nbinno.com

The investigation of analogues such as 1-chloro-2-methyl-4-nitrobenzene has provided insights into the synthesis and structural properties of this class of compounds. mdpi.comresearchgate.net Such research helps in understanding how different substituent patterns influence the chemical and physical characteristics of the molecule, which is crucial for designing new compounds with specific desired properties. The study of these compounds can also extend to their environmental impact and biodegradation pathways, as seen in research on related chloronitrobenzene derivatives. nih.govmdpi.com Therefore, the academic investigation of this compound is driven by its utility in fine chemical synthesis and the broader goal of understanding structure-property relationships in polysubstituted aromatic systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1352457-29-4 |

| Alternate Name | 3-Chloro-4-fluoro-6-nitrotoluene |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 85-89°C |

| Boiling Point | 274-276°C |

| Purity | ≥99% |

| Solubility | Soluble in organic solvents |

This data is compiled from chemical supplier information. nbinnochem.comevitachem.com

Structural Framework and Substituent Effects in Polysubstituted Aromatic Systems

The reactivity and orientation of substitution reactions on a benzene ring are profoundly influenced by the electronic properties of its substituents. These effects are generally categorized as inductive effects and resonance effects.

Inductive Effects: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Halogens (like chlorine and fluorine), being more electronegative than carbon, exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution by pulling electron density away from it. Conversely, alkyl groups like methyl are electron-donating through an inductive effect, activating the ring.

Resonance Effects: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The nitro group (–NO₂) is a strong electron-withdrawing group due to resonance, significantly deactivating the ring towards electrophilic attack. nbinno.com It makes the ring more than 10 million times less reactive than benzene in nitration reactions. nbinnochem.com Halogens, despite their electron-withdrawing inductive effect, have lone pairs of electrons that can be donated to the ring through resonance, an effect that directs incoming electrophiles to the ortho and para positions.

The nitro group is a strong deactivating and meta-directing group for electrophilic substitution. lookchem.cnchembk.com

The chloro and fluoro groups are deactivating but ortho, para-directing.

The methyl group is an activating and ortho, para-directing group.

The combination of these groups makes the aromatic ring generally electron-deficient, which is a key feature influencing its chemical behavior, particularly in nucleophilic aromatic substitution reactions, where electron-withdrawing groups are activating. The specific positioning of these groups on the benzene ring creates a unique electronic environment that can be exploited in targeted organic synthesis. guidechem.comechemi.com45.33.34

Table 2: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -NO₂ (Nitro) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | meta |

| -Cl (Chloro) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -F (Fluoro) | Electron-withdrawing | Electron-donating | Deactivating | ortho, para |

| -CH₃ (Methyl) | Electron-donating | Hyperconjugation (donating) | Activating | ortho, para |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSLVSKIBTKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 4 Fluoro 5 Methyl 2 Nitrobenzene

Established and Emerging Synthetic Routes for Halonitro-methylbenzenes

The synthesis of halonitro-methylbenzenes, including 1-chloro-4-fluoro-5-methyl-2-nitrobenzene, relies on a toolkit of classic and modern organic reactions. These routes often involve the sequential introduction of substituents onto a benzene (B151609) ring, with the order of introduction being critical to achieving the desired isomer.

Electrophilic Aromatic Nitration Strategies and Regioselectivity

Electrophilic aromatic nitration is a cornerstone reaction for the introduction of a nitro group onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In the context of synthesizing this compound, a plausible precursor would be 1-chloro-4-fluoro-2-methylbenzene.

The directing effects of the substituents on this precursor are as follows:

Chloro (Cl): Ortho, para-directing and deactivating.

Fluoro (F): Ortho, para-directing and deactivating.

Methyl (CH₃): Ortho, para-directing and activating.

The nitration of 4-fluorotoluene is known to produce a mixture of isomers, with the nitro group being introduced at positions ortho and para to the activating methyl group. The presence of a fluorine atom can influence the regioselectivity through its strong electron-withdrawing inductive effect researchgate.netguidechem.com. For 1-chloro-4-fluoro-2-methylbenzene, the directing groups would guide the incoming nitro group. The methyl group strongly activates the positions ortho and para to it. The fluorine and chlorine atoms also direct ortho and para, but are deactivating. The interplay of these effects would likely lead to the nitration occurring at the position ortho to the methyl group and meta to the halogens, which is the desired C2 position.

| Reactant | Reagents | Conditions | Major Product(s) |

| 4-Fluorotoluene | Conc. H₂SO₄, Conc. HNO₃ | Controlled Temperature | Mixture of nitrated isomers |

Halogenation and Methylation via Electrophilic or Nucleophilic Approaches

Introducing the halogen and methyl groups can be achieved through various methods. Friedel-Crafts alkylation is a common method for introducing a methyl group onto an aromatic ring. For instance, 4-nitrochlorobenzene can be methylated using methyl iodide and a Lewis acid catalyst like anhydrous aluminum chloride to yield 1-chloro-2-methyl-4-nitrobenzene mdpi.com. This general approach could be adapted for related structures.

Halogenation, such as chlorination, can be performed using reagents like N-chlorosuccinimide (NCS) evitachem.com. The synthesis of 4-chloro-2-fluoro-5-methylaniline, a potential precursor to the target molecule, involves the chlorination of 2-fluoro-5-methylaniline evitachem.com.

A Japanese patent describes the bromination of various nitrotoluenes, including chloro-fluoro-nitrotoluene derivatives, indicating that direct halogenation of a nitrated toluene is a feasible synthetic step google.com.

Nucleophilic Aromatic Substitution (SNAr) in Precursor Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups like the nitro group. This reaction involves the displacement of a leaving group, typically a halide, by a nucleophile.

In the synthesis of precursors for this compound, SNAr can be employed to introduce substituents. For example, a difluoro-nitro-aromatic compound could react with a chloride source under conditions that favor the displacement of one of the fluorine atoms. The presence of the nitro group is crucial as it activates the ring towards nucleophilic attack, especially at the ortho and para positions nih.gov. The synthesis of fluorinated drug scaffolds often utilizes SNAr reactions on fluoroarenes . The development of catalytic systems, such as the use of organic superbases, has expanded the scope and efficiency of SNAr reactions acs.org.

| Reaction Type | General Reactants | General Reagents | Key Feature |

| SNAr | Aryl halide with electron-withdrawing groups, Nucleophile | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Activation by electron-withdrawing groups (e.g., NO₂) |

Functional Group Interconversion and Oxidation of Anilines

A versatile strategy for the synthesis of nitroaromatic compounds involves the oxidation of the corresponding aniline (B41778) derivative. This approach is particularly useful when the aniline is more readily accessible than the directly nitrated compound.

The synthesis of 4-chloro-2-fluoro-5-methylaniline is documented, and this compound serves as a direct precursor to this compound through an oxidation reaction evitachem.comsigmaaldrich.combldpharm.comlookchem.commoldb.com. The oxidation of anilines to nitro compounds can be achieved using various oxidizing agents. A common method involves the use of peroxy acids, such as peroxytrifluoroacetic acid, which can efficiently convert anilines to nitrobenzenes mdpi.comresearchgate.netresearchgate.net. For instance, 4-chloroaniline has been oxidized to 4-nitrochlorobenzene in nearly quantitative yield using this method mdpi.comresearchgate.netresearchgate.net.

Optimization of Reaction Conditions and Methodologies for Academic Syntheses

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product in academic laboratory settings. For nitration reactions, key parameters to control include the temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. The exothermic nature of nitration requires careful temperature management to prevent over-nitration or side reactions beilstein-journals.org.

In SNAr reactions, the choice of solvent, base, and temperature can significantly impact the reaction rate and outcome. The use of polar aprotic solvents like DMF or DMSO is common. Microwave-assisted synthesis has been shown to dramatically reduce reaction times in some cases researchgate.netresearchgate.net. For instance, the synthesis of N-substituted nitro anilines has been efficiently carried out under solvent-free conditions, offering a greener alternative to traditional methods.

Design of Novel Precursors and Intermediates for this compound

The design of novel precursors and intermediates can open up new and more efficient synthetic pathways. Based on the discussed methodologies, several precursor strategies can be envisioned for this compound.

Route A: Oxidation of a Substituted Aniline

This route would start with the synthesis of 4-chloro-2-fluoro-5-methylaniline. This aniline derivative can be prepared through a multi-step synthesis, likely involving halogenation and amination of a suitable toluene derivative evitachem.com. The final step would be the oxidation of the amino group to a nitro group.

Route B: Nitration of a Halogenated Toluene

This approach would begin with 1-chloro-4-fluoro-2-methylbenzene. The key step would be the regioselective nitration of this precursor. The directing effects of the existing substituents would need to be carefully considered to favor the formation of the desired 2-nitro isomer.

Route C: Sequential Halogenation and Functional Group Manipulation

Another potential route could involve starting with a simpler nitrotoluene, such as 4-fluoro-3-nitrotoluene, and then introducing the chloro and methyl groups in subsequent steps through halogenation and methylation reactions guidechem.com. The order of these steps would be crucial to ensure the correct final substitution pattern.

The exploration of these and other innovative synthetic strategies continues to be an active area of research in academic and industrial chemistry.

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 4 Fluoro 5 Methyl 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene. This class of reactions involves the displacement of a leaving group, in this case, either chloride or fluoride (B91410), by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comnih.gov The aromatic ring, rendered electron-poor by the attached activating groups, is attacked by a nucleophile, which is the reverse of the typical electrophilic substitution seen in electron-rich aromatics. masterorganicchemistry.com

Influence of the Nitro Group as an Activating Electron-Withdrawing Group

The nitro (-NO₂) group is paramount in activating the aromatic ring of this compound towards nucleophilic attack. nih.gov Its potent electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the benzene (B151609) ring. askfilo.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov

In the structure of this compound, the nitro group is in the ortho position relative to the chlorine atom. This specific arrangement allows for the direct delocalization and stabilization of the negative charge of the intermediate formed during nucleophilic attack, known as a Meisenheimer complex. askfilo.comchegg.com The negative charge developed on the ring can be shared by the oxygen atoms of the nitro group, a highly effective mode of stabilization. masterorganicchemistry.com Conversely, the nitro group is meta to the fluorine atom, a position from which it can only exert an inductive pull and cannot offer resonance stabilization for an attack at the C-F bond. masterorganicchemistry.comaskfilo.com Therefore, the nitro group strongly activates the C1 position (bearing the chlorine) for SNAr reactions.

Relative Leaving Group Abilities of Chlorine and Fluorine in Substitution Pathways

A distinctive feature of SNAr reactions is the trend in leaving group ability, which often runs counter to that observed in aliphatic substitution (SN1/SN2). In many SNAr reactions, fluoride is a better leaving group than chloride, bromide, or iodide. masterorganicchemistry.com This phenomenon is attributed to the mechanism's rate-determining step. The initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate is typically the slow step, not the subsequent expulsion of the leaving group. masterorganicchemistry.com

Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com This accelerates the rate-determining first step. Although the carbon-fluorine bond is very strong, its cleavage occurs in the fast second step, as aromaticity is restored. masterorganicchemistry.com

For this compound, this creates a complex scenario:

Activation by Electronegativity: The C4 position, bonded to fluorine, is highly activated towards nucleophilic attack due to fluorine's powerful inductive effect.

Activation by Resonance: The C1 position, bonded to chlorine, is strongly activated by the resonance-stabilizing effect of the ortho-nitro group. askfilo.com

The ultimate site of substitution can depend on the specific nucleophile and reaction conditions, but the ortho-nitro activation of the chlorine atom makes it a very likely leaving group.

| Position | Leaving Group | Activating Factor | Mechanism of Activation | Relative Reactivity Consideration |

|---|---|---|---|---|

| C1 | Chlorine (Cl) | ortho-Nitro Group | Resonance and Inductive Stabilization of Meisenheimer Complex | Strongly activated for displacement. masterorganicchemistry.comaskfilo.com |

| C4 | Fluorine (F) | Fluorine Electronegativity | Inductive effect making the ring carbon more electrophilic. | Attack is favored, making Fluorine a good leaving group in SNAr. masterorganicchemistry.com |

Mechanistic Pathways of Nucleophilic Attack and Halogen Displacement

The generally accepted mechanism for SNAr reactions on this compound involves a two-stage process featuring a Meisenheimer intermediate. nih.govmdpi.comresearchgate.net

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a halogen (either C1 or C4). This forms a resonance-stabilized, negatively charged intermediate called a σ-complex or Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. nih.govresearchgate.net The stability of this intermediate is the key to the reaction's feasibility. The presence of the ortho-nitro group is crucial for stabilizing the negative charge when the attack occurs at the C1 position. askfilo.com

Elimination of the Leaving Group: In the second, typically faster step, the leaving group (Cl⁻ or F⁻) is expelled from the complex. This process restores the aromaticity of the ring, leading to the final substituted product. nih.gov

Recent computational studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously, passing through a Meisenheimer-like transition state rather than a stable intermediate. nih.gov However, for highly activated systems like nitroarenes, the stepwise pathway is the long-accepted and commonly referenced mechanism. nih.gov

Reductive Transformations and Functional Group Interconversions

The nitro group in this compound is not only an activating group but also a reactive functional group itself, susceptible to reduction. mdpi.com These transformations are vital for synthesizing aniline (B41778) derivatives, which are important intermediates in the production of dyes and pharmaceuticals.

Selective Reduction of the Nitro Group

A significant challenge in the reduction of halogenated nitroaromatics is achieving chemoselectivity—reducing the nitro group without affecting the carbon-halogen bonds. organic-chemistry.org A variety of reagents and methods have been developed to selectively reduce the nitro group to an amine.

Common methods include:

Metal-based Reductions: Systems like tin (Sn) or iron (Fe) in the presence of acid (e.g., HCl) are classic methods for nitro group reduction.

Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst can be a mild and effective method. organic-chemistry.org

Sulfide (B99878) Reagents: Sodium sulfide or polysulfide solutions can selectively reduce one nitro group in polynitro compounds and are often used for their chemoselectivity. stackexchange.com

Diboron Compounds: Tetrahydroxydiboron has been shown to be a metal-free and highly chemoselective reducing agent for aromatic nitro compounds, tolerating halogen substituents. organic-chemistry.org

The reduction typically proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds before reaching the final amine. nih.gov In some cases, such as with the bacterial strain LW1 on 1-chloro-4-nitrobenzene (B41953), the transformation can result in intermediates like 2-amino-5-chlorophenol (B1209517) through partial reduction and rearrangement. mdpi.comnih.gov

| Reagent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| Fe / HCl | Acidic, aqueous | Classic, effective, but can be harsh. |

| SnCl₂ / HCl | Acidic, often in ethanol | Common laboratory method. |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Known for selective reduction of one nitro group in dinitro compounds. stackexchange.com |

| Tetrahydroxydiboron (B₂(OH)₄) | Water, often with an organocatalyst | Metal-free, high chemoselectivity, tolerates halogens. organic-chemistry.org |

| Iron-based Catalyst / Formic Acid | Mild conditions | Base-free transfer hydrogenation with good functional group tolerance. organic-chemistry.org |

Catalytic Hydrogenation Studies and Control of Dehalogenation

Catalytic hydrogenation with molecular hydrogen (H₂) over a metal catalyst (e.g., Palladium, Platinum) is a powerful method for nitro group reduction. However, a significant and common side reaction is hydrodehalogenation, where the carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond. The C-Cl bond is particularly susceptible to this cleavage.

Controlling this side reaction is a subject of extensive research. Strategies to enhance selectivity include:

Catalyst Modification: The addition of inhibitors or modifiers to the catalyst surface can suppress dehalogenation. For example, using modified palladium catalysts can increase the selectivity for nitro reduction.

Specialized Catalysts: Developing novel catalyst systems, such as certain ruthenium or iron-based catalysts, can offer high chemoselectivity. organic-chemistry.org For instance, the (Ph₃P)₃RuCl₂ complex with a Zn/water system has been reported to chemoselectively reduce nitro groups in the presence of other reducible functionalities. organic-chemistry.org

Reaction Conditions: Careful control of temperature, pressure, and solvent can also help to minimize unwanted dehalogenation.

The goal is to find a catalytic system that favors the reduction of the nitro group kinetically, while disfavoring the slower hydrogenolysis of the C-Cl and C-F bonds.

Electrochemical Reduction Mechanisms and Anion Radical Formation

The electrochemical reduction of nitroaromatic compounds is a well-studied process that typically proceeds through a series of single-electron transfer steps. For this compound, the initial and most significant step is the acceptance of an electron to form a nitro anion radical.

The general mechanism for the reduction of a nitroaromatic compound (ArNO₂) involves the following key stages:

Anion Radical Formation: The nitro group, being highly electrophilic, readily accepts an electron to form a stable anion radical (ArNO₂⁻•). nih.gov The stability of this radical is enhanced by the delocalization of the unpaired electron and negative charge over the π-system of the aromatic ring and the nitro group itself. scispace.com In the case of nitrobenzene (B124822), the nitro group retains a significant portion (65-70%) of the spin density. scispace.com

The specific reduction potential of this compound is not documented, but it is influenced by the electronic nature of the other substituents on the ring. The electron-withdrawing chloro, fluoro, and nitro groups would make the reduction potential less negative (i.e., easier to reduce) compared to unsubstituted nitrobenzene. Conversely, the electron-donating methyl group would slightly counteract this effect. The ease of reduction generally increases with the presence of more electron-withdrawing groups. acs.org

The stability of the initially formed anion radical can be influenced by the substituents. For instance, studies on halogenated nitrobenzene radical anions have shown that ortho-chlorinated nitrobenzene anions can be unstable, undergoing a first-order decay where the chlorine atom is replaced by hydrogen. rsc.org This suggests that the anion radical of this compound, having a chlorine atom ortho to the nitro group, might also exhibit limited stability, potentially undergoing dehalogenation.

Table 1: General Steps in the Electrochemical Reduction of Nitroaromatics

| Step | Reactant | Product | Electrons Transferred (Overall) |

| 1 | ArNO₂ | ArNO₂⁻• (Anion Radical) | 1e⁻ |

| 2 | ArNO₂⁻• | ArNO (Nitroso) | 2e⁻ |

| 3 | ArNO | ArNHOH (Hydroxylamine) | 4e⁻ |

| 4 | ArNHOH | ArNH₂ (Amine) | 6e⁻ |

Electrophilic Aromatic Substitution (EAS) Reactivity Studies

Specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not available. However, the outcome of such reactions can be predicted by analyzing the directing and activating/deactivating effects of the existing substituents.

The benzene ring in this molecule is substituted with:

-NO₂ (nitro): A strong deactivating group and a meta-director.

-Cl (chloro): A deactivating group and an ortho-, para-director.

-F (fluoro): A deactivating group and an ortho-, para-director.

-CH₃ (methyl): An activating group and an ortho-, para-director.

The position of electrophilic attack is determined by the combined directing effects of all four substituents. The single available position on the ring is at C6. We can analyze the directing effects for this position:

It is ortho to the activating methyl group at C5.

It is meta to the strongly deactivating nitro group at C2.

It is para to the deactivating chloro group at C1.

It is meta to the deactivating fluoro group at C4.

Table 2: Directing Effects of Substituents on this compound for EAS

| Substituent | Position | Type | Directing Effect |

| -Cl | 1 | Deactivating | Ortho, Para |

| -NO₂ | 2 | Strongly Deactivating | Meta |

| -F | 4 | Deactivating | Ortho, Para |

| -CH₃ | 5 | Activating | Ortho, Para |

Other Significant Transformation Pathways (e.g., Cross-Coupling Reactions)

While specific studies on this compound are absent, the presence of chloro and fluoro substituents suggests that it could potentially participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In SNAr reactions, the typical leaving group ability is F > Cl > Br > I. Therefore, the fluorine at position 4 would be more susceptible to substitution by nucleophiles than the chlorine at position 1.

Cross-Coupling Reactions: Aryl halides, including chloro- and fluoro-substituted nitroaromatics, are common substrates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-X bond in these reactions is typically I > Br > Cl >> F. Thus, the C-Cl bond at position 1 would be expected to be more reactive in standard cross-coupling conditions than the C-F bond. However, specialized catalysts and conditions have been developed to enable the coupling of aryl fluorides.

No specific examples of cross-coupling reactions involving this compound have been documented in the searched literature.

Kinetic and Thermodynamic Aspects of Reactivity

There is no specific experimental kinetic or thermodynamic data available for the reactions of this compound. The reactivity can be discussed qualitatively based on general principles.

Kinetics:

Electrophilic Aromatic Substitution (EAS): The reaction rate would be extremely slow. The presence of three deactivating groups (-NO₂, -Cl, -F) greatly increases the activation energy for the formation of the cationic Wheland intermediate. The single activating methyl group is insufficient to overcome this deactivation.

Nucleophilic Aromatic Substitution (SNAr): The reaction rate is expected to be fast. The strong electron-withdrawing nitro group significantly lowers the activation energy for the attack of a nucleophile by stabilizing the resulting Meisenheimer complex. The reaction at the C-F bond is generally faster than at the C-Cl bond in SNAr.

Electrochemical Reduction: The rate of electron transfer to form the anion radical is influenced by the reduction potential. As the molecule is heavily substituted with electron-withdrawing groups, the reduction is thermodynamically more favorable and thus expected to be kinetically facile compared to simpler nitroaromatics.

Thermodynamics:

For EAS, the stability of the product relative to the reactant would determine the thermodynamic favorability, but the high activation energy barrier is the primary kinetic challenge.

The formation of the nitro anion radical is a key thermodynamic parameter, described by its midpoint redox potential (E¹). For substituted nitrobenzenes, this potential becomes less negative (more favorable) with an increasing number of electron-withdrawing substituents. nih.govacs.org

Without experimental data, any quantitative discussion of reaction rates, equilibrium constants, or activation parameters for this compound remains speculative.

Advanced Spectroscopic and Structural Characterization Studies of 1 Chloro 4 Fluoro 5 Methyl 2 Nitrobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom within a molecule.

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra is fundamental to the structural elucidation of fluorinated and chlorinated nitroaromatic compounds. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the nuclei. Electron-withdrawing groups, such as the nitro (NO₂) group, typically deshield nearby nuclei, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups will shield nuclei, shifting their resonance to lower ppm values (upfield).

While specific NMR data for 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene is not extensively published in peer-reviewed literature, analysis of related compounds provides valuable insights into the expected spectral features. For instance, in a derivative like 4-(fluoromethyl)-1-methyl-2-nitrobenzene, the protons of the fluoromethyl group appear as a doublet at approximately 5.40 ppm with a large coupling constant (J) of about 47.2 Hz, characteristic of coupling to the adjacent fluorine atom. rsc.org The aromatic protons exhibit distinct signals depending on their proximity to the various substituents. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the fluorine atom typically exhibits a large one-bond C-F coupling constant. For example, in 1-(fluoromethyl)-4-nitrobenzene, the fluoromethyl carbon appears as a doublet at around 82.8 ppm with a J-coupling of approximately 170.5 Hz. rsc.org The aromatic carbons also show a range of chemical shifts influenced by the attached substituents.

¹⁹F NMR is particularly useful for fluorinated compounds. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In a compound like 1-(fluoromethyl)-4-nitrobenzene, the fluorine signal appears at approximately -215.91 ppm. rsc.org

A representative dataset for a related compound, 4-(fluoromethyl)-1-methyl-2-nitrobenzene, is provided in the table below. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹H (CH₂F) | 5.40 (d) | 47.2 |

| ¹H (Aromatic) | 7.37 (d) | 7.8 |

| ¹H (Aromatic) | 7.50 (d) | 7.8 |

| ¹H (Aromatic) | 7.97 (s) | |

| ¹³C (CH₃) | 20.2 | |

| ¹³C (CH₂F) | 82.9 (d) | 169.2 |

| ¹³C (Aromatic) | 123.3 (d) | 6.8 |

| ¹³C (Aromatic) | 131.5 (d) | 5.9 |

| ¹³C (Aromatic) | 133.2 | |

| ¹³C (Aromatic) | 133.9 (d) | 2.5 |

| ¹³C (Aromatic) | 135.6 (d) | 18.3 |

| ¹³C (Aromatic) | 149.2 | |

| ¹⁹F | -210.66 |

Note: Data for 4-(fluoromethyl)-1-methyl-2-nitrobenzene in CDCl₃. rsc.org

To unambiguously assign the signals in complex NMR spectra and to determine the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, helping to establish the proton-proton connectivity within the aromatic ring and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the directly attached carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining the stereochemistry and conformation of molecules by revealing through-space interactions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

The IR spectrum of a substituted nitrobenzene (B124822) derivative typically shows strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. These are usually found in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1335-1365 cm⁻¹ (symmetric). The C-Cl stretching vibration is typically observed in the range of 600-800 cm⁻¹, while the C-F stretching vibration gives a strong band in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, and the out-of-plane bending modes, which are sensitive to the substitution pattern, appear in the 650-900 cm⁻¹ region.

For example, the IR spectrum of 1-(fluoromethyl)-4-nitrobenzene shows characteristic peaks at 1605 cm⁻¹ and 1504 cm⁻¹ (aromatic NO₂ stretching) and 1347 cm⁻¹ (symmetric NO₂ stretching). rsc.org

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

Aromatic nitro compounds typically exhibit two main absorption bands in their UV-Vis spectra. The high-energy band, usually below 280 nm, is attributed to a π → π* transition of the benzene (B151609) ring. A lower energy band, often appearing above 300 nm, is characteristic of an n → π* transition involving the non-bonding electrons of the nitro group. The exact position and intensity of these bands are influenced by the nature and position of the other substituents on the aromatic ring. For instance, the UV-Vis spectrum of p-nitrobenzyl chloride, a related compound, can be analyzed to understand these transitions. nist.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to determine the precise positions of atoms and thus calculate bond lengths, bond angles, and dihedral angles.

While a crystal structure for this compound has not been reported, the structure of the related derivative, 1-Chloro-2-methyl-4-nitrobenzene, provides significant insights into the expected molecular geometry. researchgate.netmdpi.com

In the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar. researchgate.netmdpi.com The nitro group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 6.2(3)°. researchgate.netmdpi.com The bond lengths and angles are generally within the expected ranges for such a substituted benzene derivative. researchgate.netmdpi.com

The crystal packing is stabilized by intermolecular interactions, including π-π stacking between adjacent benzene rings and C-H···O hydrogen bonds. researchgate.netmdpi.com These interactions play a crucial role in determining the supramolecular architecture of the compound in the solid state.

A selection of crystallographic data for 1-Chloro-2-methyl-4-nitrobenzene is presented in the table below. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

| Nitro Group - Ring Dihedral Angle (°) | 6.2(3) |

Note: Data for 1-Chloro-2-methyl-4-nitrobenzene. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

π...π Stacking:

Aromatic rings in nitrobenzene derivatives often engage in π...π stacking interactions, which are a significant stabilizing force in their crystal structures. In the case of 1-Chloro-2-methyl-4-nitrobenzene, molecules are stacked along the crystallographic a-axis with centroid-to-centroid distances of 3.719(4) Å. mdpi.com This type of interaction involves the overlap of the π-electron clouds of adjacent benzene rings, contributing to the cohesion of the crystal lattice. The presence of electron-withdrawing groups like the nitro group and halogens can influence the nature and geometry of these stacking interactions.

C-H...O Hydrogen Bonds:

The following table summarizes the hydrogen bond geometries observed in the crystal structure of 1-Chloro-2-methyl-4-nitrobenzene, which can be considered representative for its derivatives. researchgate.net

| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| C5—H5···O2ⁱ | 0.95 | 2.69 | 3.129(4) | 109 |

| C7—H7D···O1ⁱⁱ | 0.98 | 2.20 | 3.137(4) | 161 |

| C3—H3···O1ⁱⁱ | 0.95 | 2.57 | 3.320(4) | 136 |

| Symmetry codes: (i) x, 1+y, z; (ii) 1-x, -y, 1-z |

Cl...O Contacts:

In addition to hydrogen bonds, short contacts involving halogen atoms and oxygen atoms can also contribute to the stability of the crystal structure. For 1-Chloro-2-methyl-4-nitrobenzene, close Cl...O contacts have been observed. researchgate.netmdpi.com These interactions, often referred to as halogen bonds, are directional interactions where the electrophilic region on the halogen atom interacts with a nucleophilic atom, in this case, the oxygen of a nitro group. The geometry and strength of these contacts depend on the nature of the halogen and the electronic environment of the interacting atoms.

Electron Spin Resonance (ESR) Spectroscopy for Radical Anion Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying species with unpaired electrons, such as radical anions. mdpi.comnih.gov The radical anions of nitroaromatic compounds, including derivatives of nitrobenzene, have been extensively studied using ESR spectroscopy to understand their electronic structure and reactivity. rsc.org

Upon one-electron reduction, nitroaromatic compounds form radical anions where the unpaired electron is primarily delocalized over the nitro group and the aromatic ring. The ESR spectrum of such a radical anion provides valuable information through its g-value and hyperfine coupling constants (hfs).

g-value: The g-value is a dimensionless quantity that is characteristic of the radical and its electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp Deviations from this value can provide insights into the extent of spin-orbit coupling and the nature of the atoms over which the unpaired electron is delocalized.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F) within the radical leads to the splitting of the ESR signal into multiple lines. The spacing of these lines, known as the hyperfine coupling constant (hfs), is proportional to the spin density on that particular nucleus. By analyzing the hfs constants, it is possible to map the distribution of the unpaired electron within the radical anion.

While specific ESR data for the radical anion of this compound is not available in the reviewed literature, studies on related fluorinated nitrobenzene radical anions have been conducted. researchgate.net The presence of fluorine and chlorine atoms, as well as the methyl group, would be expected to influence the spin density distribution and, consequently, the hyperfine coupling pattern in the ESR spectrum. The analysis of these patterns would provide detailed information about the electronic perturbations introduced by these substituents.

The generation of the radical anion for ESR studies can be achieved through various methods, including electrochemical reduction or chemical reduction using alkali metals. The stability of the resulting radical anion can be influenced by the solvent and the presence of counter-ions.

Computational Chemistry and Theoretical Modeling of 1 Chloro 4 Fluoro 5 Methyl 2 Nitrobenzene

Density Functional Theory (DFT) and Hartree-Fock (HF) Quantum Mechanical Calculations

DFT and HF are foundational methods in computational quantum chemistry used to approximate the electronic structure of molecules. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties.

For related compounds like 3-chloro-4-fluoronitrobenzene, researchers have employed DFT with the B3LYP functional and the 6-311++G(d,p) basis set to perform comprehensive analyses. These studies serve as a methodological framework for how 1-Chloro-4-fluoro-5-methyl-2-nitrobenzene could be theoretically investigated.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

The planarity of the benzene (B151609) ring and the orientation of the nitro and methyl groups are of particular interest. In similar structures, the nitro group is often found to be slightly twisted out of the plane of the benzene ring due to steric hindrance with adjacent substituents. A conformational analysis would systematically explore the rotational barriers of the methyl and nitro groups to identify the global minimum on the potential energy surface.

Hypothetical Optimized Geometric Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value Range |

| C-Cl Bond Length (Å) | 1.73 - 1.75 |

| C-F Bond Length (Å) | 1.34 - 1.36 |

| C-N Bond Length (Å) | 1.47 - 1.49 |

| N-O Bond Lengths (Å) | 1.22 - 1.24 |

| C-C-C Bond Angles (°) | 118 - 122 |

| O-N-O Bond Angle (°) | ~125 |

| C-C-N-O Dihedral Angle (°) | 20 - 40 |

Note: This table is illustrative and based on data from similar compounds. Actual values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of a compound.

NMR (Nuclear Magnetic Resonance): Gauge-Including Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts. For related molecules, calculated shifts have shown good agreement with experimental values, typically within a small margin of error.

IR (Infrared): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the vibrational modes of the molecule and can be directly compared to an experimental IR spectrum. Characteristic peaks for the C-Cl, C-F, C-N, N=O, and C-H stretching and bending vibrations would be predicted. For instance, N=O stretching modes in similar compounds are calculated in the range of 1366-1752 cm⁻¹.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. This analysis helps to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

On an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the most negative potential would be expected around the oxygen atoms of the nitro group, while positive regions might be found near the hydrogen atoms of the methyl group and potentially on the carbon atom attached to the nitro group.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the calculated electronic properties, several quantum chemical descriptors can be derived to quantify reactivity. These include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These descriptors are used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure with chemical or biological activity. For substituted nitrobenzenes, these parameters help to understand their reactivity in various chemical transformations.

Simulation of Reaction Pathways and Transition States

Computational chemistry can also be used to model the entire course of a chemical reaction. By locating the transition state structures—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction. This provides insight into the reaction mechanism and kinetics.

For this compound, one could simulate reactions such as nucleophilic aromatic substitution or the reduction of the nitro group. Such simulations would elucidate the step-by-step mechanism and predict the feasibility and potential products of the reaction. For example, DFT calculations have been used to study the mechanism of cycloaddition reactions involving nitroalkenes.

Q & A

Q. What analytical workflows identify degradation products during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.